2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid
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Overview
Description
2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a tetrahydroisoquinoline scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid typically involves the protection of the amine group in the tetrahydroisoquinoline core with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature.
- Heating the mixture of the amine and Boc2O in tetrahydrofuran (THF) at 40°C.
- Adding the amine to sodium hydroxide and Boc2O in a mixture of water and THF at 0°C, then warming to ambient temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of flow microreactor systems has been explored for the efficient and sustainable introduction of the Boc group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the tetrahydroisoquinoline core or other parts of the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the Boc-protected amine site.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve standard organic solvents and temperatures ranging from ambient to reflux conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound. Substitution reactions could introduce various functional groups, enhancing the compound’s utility in further synthetic applications .
Scientific Research Applications
2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group serves as a protecting group, allowing selective reactions at other sites on the molecule. Upon deprotection, the free amine can participate in further biochemical interactions, influencing various pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-(tert-Butoxycarbonyl)propanamido)acetic acid: Similar in structure but with a different core scaffold.
tert-Butyloxycarbonyl-protected amino acids: Widely used in peptide synthesis and other organic transformations.
tert-Butoxycarbonylaminoethanol: Another Boc-protected compound with different functional groups.
Uniqueness
What sets 2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid apart is its tetrahydroisoquinoline core, which provides unique structural and electronic properties. This makes it particularly valuable in the synthesis of complex molecules and in medicinal chemistry applications .
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12-7-5-4-6-11(12)8-13(17)9-14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBQAMXKTHNSQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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